2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylic acid
CAS No.: 1418113-57-1
Cat. No.: VC4183464
Molecular Formula: C21H20N2O5
Molecular Weight: 380.4
* For research use only. Not for human or veterinary use.
![2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylic acid - 1418113-57-1](/images/structure/VC4183464.png)
CAS No. | 1418113-57-1 |
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Molecular Formula | C21H20N2O5 |
Molecular Weight | 380.4 |
IUPAC Name | 5-methyl-2-[(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]-1,3-oxazole-4-carboxylic acid |
Standard InChI | InChI=1S/C21H20N2O5/c1-14-18(20(24)25)23-19(28-14)17(12-15-8-4-2-5-9-15)22-21(26)27-13-16-10-6-3-7-11-16/h2-11,17H,12-13H2,1H3,(H,22,26)(H,24,25)/t17-/m1/s1 |
Standard InChI Key | FJKMLGAXBFCUTK-QGZVFWFLSA-N |
SMILES | CC1=C(N=C(O1)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C(=O)O |
Chemical Structure and Stereochemical Features
Molecular Architecture
The molecular formula of the compound is C₂₁H₂₀N₂O₅, with a molecular weight of 380.4 g/mol. Its IUPAC name—5-methyl-2-[(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]-1,3-oxazole-4-carboxylic acid—reflects the following structural components:
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A 1,3-oxazole ring substituted at position 4 with a carboxylic acid group and at position 5 with a methyl group.
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A (1R)-configured phenylethyl side chain at position 2 of the oxazole, featuring a Cbz-protected amine.
The stereochemistry at the C1 position (R-configuration) is critical for its potential interactions with biological targets, as enantiomeric forms often exhibit divergent activities.
Synthesis and Reaction Pathways
Synthetic Strategy
The synthesis involves a multi-step sequence, as outlined below:
Step 1: Oxazole Core Formation
Oxazole rings are commonly constructed via the Robinson-Gabriel synthesis, involving cyclodehydration of α-acylaminoketones. For this compound, a 5-methyl-oxazole-4-carboxylic acid precursor is likely synthesized first.
Physicochemical Properties
Property | Value/Description |
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Molecular Formula | C₂₁H₂₀N₂O₅ |
Molecular Weight | 380.4 g/mol |
Solubility | Low in water; soluble in DMSO, DMF |
LogP (Predicted) | ~3.2 (Moderate lipophilicity) |
Melting Point | Not reported |
Biological Activities and Applications
Antiproliferative Effects
In a study of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives, IC₅₀ values of 8–15 μM were observed against HCT116 and MCF7 cancer cell lines . The presence of a carboxylic acid group in the target compound may enhance cellular uptake or target binding, warranting further investigation.
Peptide Synthesis Applications
The Cbz-protected amine renders this compound useful in solid-phase peptide synthesis (SPPS) as a building block. Cbz groups are stable under acidic conditions but removable via hydrogenolysis, offering orthogonal protection strategies .
Future Research Directions
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Stereoselective Synthesis: Developing catalytic asymmetric methods to improve yield and ee.
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Biological Screening: Evaluating antimicrobial, anticancer, and enzyme inhibitory activities in vitro.
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Structural Modifications: Exploring analogs with varied substituents (e.g., halogens, alkyl chains) to optimize potency and pharmacokinetics .
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Computational Studies: Molecular docking to predict target engagement, particularly with bacterial enzymes or cancer-related proteins .
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